molecular formula C15H14FN3O B2550699 N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-fluorobenzamide CAS No. 2195878-69-2

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-fluorobenzamide

Cat. No. B2550699
CAS RN: 2195878-69-2
M. Wt: 271.295
InChI Key: VCNAQUNIFCLPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-fluorobenzamide, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. This compound has gained significant attention in the field of cancer research due to its potential therapeutic effects in the treatment of various types of cancer.

Scientific Research Applications

Fluorobenzamides in Antimicrobial and Anticancer Research

  • Antimicrobial Applications : Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group as starting compounds. These compounds were evaluated against a variety of microbial strains, indicating that the presence of a fluorine atom significantly enhances antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

  • Anticancer Properties : Hammam et al. (2005) investigated 6-fluorobenzo[b]pyran derivatives for their anticancer activity against lung, breast, and CNS cancer cell lines. These compounds demonstrated significant anticancer activity at low concentrations, emphasizing the potential of fluorinated compounds in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Pyrimidine Derivatives in Radiosensitizing and Antiviral Research

  • Radiosensitizing Effect : Jung et al. (2019) studied novel phenylpyrimidine derivatives for their potential to enhance the efficacy of radiotherapy in treating cancer. They identified compounds that inhibited cell viability and increased the radiosensitivity of lung cancer cells, offering new avenues for improving radiotherapy outcomes (Jung et al., 2019).

  • HIV Integrase Inhibition : A study by Pace et al. (2007) introduced N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as potent inhibitors of HIV-integrase, highlighting the critical role of pyrimidine derivatives in developing new antiviral agents with favorable pharmacokinetic properties (Pace et al., 2007).

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-12-5-3-11(4-6-12)15(20)17-8-13-7-14(10-1-2-10)19-9-18-13/h3-7,9-10H,1-2,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNAQUNIFCLPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.